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Compound of Interest

Compound Name: 2-Nitroanthracene

Cat. No.: B1198904 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Nitroanthracene, a nitro-polycyclic aromatic hydrocarbon of significant interest in

environmental and toxicological research. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics,

including data interpretation and the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule. For 2-Nitroanthracene, both ¹H and ¹³C NMR provide

critical data for structural elucidation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Nitroanthracene is expected to show a complex pattern of signals

in the aromatic region, typically between 7.5 and 9.0 ppm. The presence of the electron-

withdrawing nitro group causes a downfield shift for the protons on the same ring, particularly

those in ortho and para positions.

Table 1: Predicted ¹H NMR Spectral Data for 2-Nitroanthracene
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -

Note: Experimentally obtained high-resolution ¹H NMR data for 2-Nitroanthracene, including

specific chemical shifts, multiplicities, and coupling constants, are not readily available in the

public domain. The table above serves as a template for such data.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-Nitroanthracene will display signals for the 14 carbon atoms of

the anthracene core. The carbon atom attached to the nitro group is expected to be

significantly deshielded, appearing at a lower field. The chemical shifts of the other aromatic

carbons are also influenced by the nitro group's substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Nitroanthracene

Chemical Shift (δ, ppm) Assignment

Data not available C-2

Data not available Other aromatic carbons
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Note: Specific, experimentally verified ¹³C NMR chemical shifts for 2-Nitroanthracene are not

readily available in public spectral databases. The table is a placeholder for experimental data.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-Nitroanthracene is dissolved in approximately

0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at

a frequency of 300 MHz or higher.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum

to a series of singlets. A larger number of scans is usually required due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Nitroanthracene is characterized by absorption bands corresponding to the

aromatic system and the nitro group.

Table 3: Characteristic IR Absorption Bands for 2-Nitroanthracene
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3100-3000 Medium-Weak Aromatic C-H stretching

~1620-1580 Medium-Weak Aromatic C=C stretching

~1530-1500 Strong Asymmetric NO₂ stretching

~1350-1330 Strong Symmetric NO₂ stretching

~900-675 Strong
Aromatic C-H out-of-plane

bending

Note: The values presented are typical for aromatic nitro compounds. Specific peak positions

may vary slightly.

Experimental Protocol for IR Spectroscopy (KBr Pellet
Method)
Sample Preparation:

Approximately 1-2 mg of 2-Nitroanthracene is finely ground with about 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

The homogeneous mixture is then transferred to a pellet press.

A pressure of several tons is applied to form a thin, transparent KBr pellet.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample

pellet is then placed in the sample holder, and the spectrum is acquired over the range of 4000-

400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems like 2-Nitroanthracene. The spectrum is

expected to show multiple absorption bands characteristic of the anthracene chromophore,

with shifts induced by the nitro substituent.

Table 4: Predicted UV-Vis Spectral Data for 2-Nitroanthracene in Ethanol

λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)

Data not available Data not available

Data not available Data not available

Data not available Data not available

Note: While anthracene has characteristic absorption bands, the specific λmax and molar

absorptivity values for 2-Nitroanthracene in ethanol are not readily available in the searched

literature.

Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:

A stock solution of 2-Nitroanthracene is prepared by accurately weighing a small amount of

the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as

ethanol or acetonitrile.

Serial dilutions are performed to obtain solutions of varying concentrations.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

Data Acquisition:

The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

The absorbance of the sample solutions is measured over a wavelength range of

approximately 200-500 nm.
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The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Spectroscopic Data Interpretation and Molecular
Structure
The combined application of NMR, IR, and UV-Vis spectroscopy provides a detailed picture of

the molecular structure of 2-Nitroanthracene. The logical relationship between these

techniques and the information they provide is illustrated in the diagram below.

Caption: Relationship between spectroscopic techniques and the structural information derived

for 2-Nitroanthracene.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitroanthracene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198904#spectroscopic-data-for-2-nitroanthracene-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1198904?utm_src=pdf-body
https://www.benchchem.com/product/b1198904?utm_src=pdf-body
https://www.benchchem.com/product/b1198904#spectroscopic-data-for-2-nitroanthracene-nmr-ir-uv-vis
https://www.benchchem.com/product/b1198904#spectroscopic-data-for-2-nitroanthracene-nmr-ir-uv-vis
https://www.benchchem.com/product/b1198904#spectroscopic-data-for-2-nitroanthracene-nmr-ir-uv-vis
https://www.benchchem.com/product/b1198904#spectroscopic-data-for-2-nitroanthracene-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1198904?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

